4-Hexyl-2-methoxy-1,3-dioxolane
Overview
Description
“4-Hexyl-2-methoxy-1,3-dioxolane” is a chemical compound with the molecular formula C10H20O3 . It is a type of dioxolane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dioxolane ring with a hexyl group and a methoxy group attached . The InChI code for this compound is 1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10 (11-2)13-9/h9-10H,3-8H2,1-2H3 .Scientific Research Applications
1. Synthetic Chemistry
4-Hexyl-2-methoxy-1,3-dioxolane is involved in the synthesis of diverse organic compounds. For instance, its derivatives play a role in the cyclodimerization of styrene oxides, leading to the formation of 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009). This process is significant in the synthesis of compounds with potential applications in various fields, including pharmaceuticals and materials science.
2. Polymer and Material Science
In polymer and material science, this compound derivatives have been utilized in the synthesis of polymers with specific properties. For example, their role in the preparation of polymethoxymethylstyrene and copolymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene indicates their significance in developing materials with unique photochemical behavior and potential applications in crosslinking technologies (Fukuda & Nakashima, 1983).
3. Medicinal Chemistry
While ensuring the exclusion of drug use, dosage, and side effects as per the requirements, this compound derivatives have been investigated for their potential in medicinal chemistry. They've been used in the synthesis of nucleoside analogs, which are critical in exploring novel therapeutic agents (Bran̊alt et al., 1996). Such compounds could potentially have applications in antiviral research.
4. Electrochemistry
In the realm of electrochemistry, derivatives of this compound have been studied for their influence on the physical and electrolytic properties of solvents like propylene carbonate. This research is crucial in understanding and improving the performance of electrolytic solutions, which has implications for battery technology and other electrochemical applications (Nambu et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-hexyl-2-methoxy-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANROLVFDLXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1COC(O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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